O-Butyl Dabigatran-d3 Ethyl Ester is a derivative of Dabigatran, a direct thrombin inhibitor widely used as an anticoagulant. This compound is particularly notable for its isotopic labeling with deuterium, which enhances its analytical traceability and allows for advanced pharmacokinetic studies. It serves as an impurity in the synthesis of Dabigatran Ethyl Ester and has applications in research related to thrombotic disorders and drug metabolism.
Dabigatran was initially developed by Boehringer Ingelheim and is marketed under the brand name Pradaxa. O-Butyl Dabigatran-d3 Ethyl Ester is synthesized as part of the research and development processes associated with this drug. The compound can be sourced from various chemical suppliers specializing in isotopically labeled compounds, such as United States Biological and Alfa Chemistry .
O-Butyl Dabigatran-d3 Ethyl Ester falls under the classification of antithrombotic agents. Specifically, it is categorized as a direct thrombin inhibitor, which functions by directly inhibiting thrombin's activity, thus preventing the conversion of fibrinogen to fibrin in the coagulation cascade.
The synthesis of O-Butyl Dabigatran-d3 Ethyl Ester involves several steps that typically include:
Technical details regarding these methods are often protected by patents, such as those filed by Boehringer Ingelheim, which describe various synthetic routes for producing Dabigatran and its derivatives .
O-Butyl Dabigatran-d3 Ethyl Ester has a complex molecular structure characterized by:
The structure includes a benzimidazole ring, pyridine moieties, and an ethyl ester functional group. The presence of deuterium atoms (denoted by "D") in specific positions allows for enhanced tracking in metabolic studies.
The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its conformational dynamics and purity levels.
O-Butyl Dabigatran-d3 Ethyl Ester participates in various chemical reactions typical of esters and amines. Key reactions include:
Technical details regarding these reactions are crucial for understanding its stability and reactivity under physiological conditions.
The mechanism by which O-Butyl Dabigatran-d3 Ethyl Ester exerts its antithrombotic effects involves direct inhibition of thrombin, an enzyme critical in blood coagulation. By binding to thrombin, it prevents fibrinogen from being converted into fibrin, thereby inhibiting clot formation.
Studies have shown that compounds like O-Butyl Dabigatran-d3 Ethyl Ester exhibit high affinity for thrombin, leading to effective anticoagulant activity. Quantitative data from pharmacological assays typically demonstrate its potency compared to other direct thrombin inhibitors.
Relevant data on solubility and stability can be obtained from empirical studies published in scientific literature .
O-Butyl Dabigatran-d3 Ethyl Ester finds significant applications in scientific research, particularly in:
The compound’s structure integrates a benzimidazole core, pyridinyl moiety, and butoxycarbonyl group, with deuterium atoms specifically positioned at the 1-methyl group of the benzimidazole ring (Table 1) [1]. This targeted deuteration minimizes structural perturbation while creating distinct spectral signatures. Key identifiers include:
Table 1: Structural Features of O-Butyl Dabigatran-d3 Ethyl Ester
Feature | Description |
---|---|
Core Structure | Benzimidazole-pyridinyl linked via carboxamide |
Deuterium Position | Methyl group attached to benzimidazole nitrogen (N-CH₃ → N-CD₃) |
Functional Groups | Ethyl ester, butoxycarbonyl, carbamimidoyl |
Mass Shift vs. Non-d3 | +3 amu (MW 599.68 → 602.7 g/mol) |
Solubility | Chloroform, DMSO, dichloromethane |
Deuterium’s kinetic isotope effect marginally alters molecular vibrations and bond dissociation energies but preserves steric and electronic properties comparable to the non-deuterated analog [1]. This balance enables its use as an internal standard without compromising chromatographic co-elution.
During dabigatran etexilate synthesis, O-Butyl Dabigatran Ethyl Ester (non-deuterated) emerges as "Dabigatran EP Impurity D" (CAS 1416446-43-9, C32H37N7O5)—an esterification byproduct with potential pharmacological implications if unmonitored [2] [8]. The deuterated version (O-Butyl Dabigatran-d3 Ethyl Ester) serves as a quantitative reference for this impurity via LC-MS/MS methods due to:
Table 2: Key Impurities and Analogs in Dabigatran Synthesis
Compound Name | Molecular Formula | CAS No. | Role |
---|---|---|---|
O-Butyl Dabigatran Ethyl Ester | C32H37N7O5 | 1416446-43-9 | Primary process impurity (EP Impurity D) |
O-(2-Ethylbutyl) Dabigatran-d3 Ester | C34D3H38N7O5 | N/A | Alkyl variant for specificity testing |
Dabigatran Ethyl Ester | C27H29N7O3 | 429658-95-7 | Pharmacologically active intermediate |
Patented synthesis routes for dabigatran etexilate involve condensation steps where chloroformate reagents may generate O-alkyl impurities like O-Butyl Dabigatran [8]. The deuterated analog’s detection sensitivity (≥98% purity) ensures compliance with ICH Q3A/B guidelines limiting impurities to <0.1% in final APIs [1].
Though pharmacologically inert itself, O-Butyl Dabigatran-d3 Ethyl Ester indirectly supports the study of dabigatran’s anticoagulant mechanism. Dabigatran (the active moiety) binds reversibly to thrombin’s active site (Ki ~4.5 nM), inhibiting fibrin cleavage, platelet aggregation, and coagulation amplification [6] [9]. Key attributes elucidated using deuterated analogs include:
Table 3: Analytical Applications in Thrombin Inhibitor Research
Application | Method | Role of Deuterated Standard |
---|---|---|
Impurity Profiling | HPLC-MS/MS | Quantifies O-Butyl Dabigatran Ethyl Ester in APIs |
Metabolic Stability Assays | Microsomal LC-MS | Tracks ester hydrolysis kinetics |
Thrombin Binding Studies | Affinity Chromatography | Normalizes dabigatran recovery rates |
Tissue Distribution | MALDI Imaging | Validates spatial drug localization in renal cortex |
The deuterated analog’s stability allows precise measurement of dabigatran’s pharmacokinetics—peak plasma concentrations at 1.5h post-dose, 7.2% oral bioavailability, and renal excretion dominance [5] [9]. This data underpins dosing regimens for stroke prevention in atrial fibrillation and post-orthopedic thromboprophylaxis [9].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7